Benzyltriphenylphosphonium tetraphenylborate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyltriphenylphosphonium tetraphenylborate is an organophosphorus compound that combines the properties of benzyltriphenylphosphonium and tetraphenylborate ions. This compound is known for its stability and unique reactivity, making it a valuable reagent in various chemical processes. It is often used in organic synthesis and catalysis due to its ability to form stable ylides and facilitate various chemical transformations.

準備方法

Synthetic Routes and Reaction Conditions: Benzyltriphenylphosphonium tetraphenylborate can be synthesized through the reaction of benzyltriphenylphosphonium chloride with sodium tetraphenylborate in an appropriate solvent such as acetonitrile. The reaction typically proceeds at room temperature, yielding the desired product after filtration and purification .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality compounds suitable for industrial applications.

化学反応の分析

Types of Reactions: Benzyltriphenylphosphonium tetraphenylborate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphonium ylides.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Typical conditions involve the use of strong nucleophiles like alkoxides or amines.

Major Products:

Oxidation: Phosphine oxides.

Reduction: Phosphonium ylides.

Substitution: Substituted phosphonium salts.

科学的研究の応用

Benzyltriphenylphosphonium tetraphenylborate has a wide range of applications in scientific research:

Biology: It is employed in the study of biological systems, particularly in the synthesis of biologically active molecules.

作用機序

The mechanism of action of benzyltriphenylphosphonium tetraphenylborate involves the formation of stable ylides, which can undergo various chemical transformations. The compound acts as a nucleophile, attacking electrophilic centers in substrates to form new chemical bonds. This reactivity is facilitated by the stabilization of the ylide intermediate through resonance and electronic effects .

類似化合物との比較

- Benzyltriphenylphosphonium chloride

- Benzyltriphenylphosphonium bromide

- Benzyltriphenylphosphonium peroxodisulfate

Comparison: Benzyltriphenylphosphonium tetraphenylborate is unique due to its combination of benzyltriphenylphosphonium and tetraphenylborate ions, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to form stable ylides and participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications .

生物活性

Benzyltriphenylphosphonium tetraphenylborate (BTPP-BPh4) is a compound of significant interest due to its biological activities, particularly in mitochondrial targeting and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

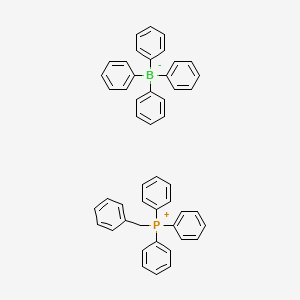

Chemical Composition:

- Cation: Benzyltriphenylphosphonium (C24H21P)

- Anion: Tetraphenylborate (B(C6H5)4)

The lipophilicity of BTPP-BPh4 facilitates its ability to penetrate biological membranes, which is crucial for its biological activity, especially in targeting mitochondria.

-

Mitochondrial Targeting:

- BTPP-BPh4 is recognized for its ability to selectively accumulate in mitochondria. This property is attributed to the positive charge of the triphenylphosphonium moiety, which enhances membrane permeability and provides a driving force for mitochondrial localization via the negative membrane potential of mitochondria .

- Reactive Oxygen Species (ROS) Modulation:

- Antiproliferative Effects:

Case Study 1: Mitochondrial Accumulation and Cytotoxicity

A study investigated the cytotoxic effects of BTPP-BPh4 on human cancer cell lines. The results demonstrated that:

- Accumulation: The compound showed significant accumulation in mitochondria compared to non-cancerous cells.

- Cytotoxicity: A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent activity against cancer cells .

Case Study 2: ROS-Induced Apoptosis

Another study focused on the role of BTPP-BPh4 in inducing apoptosis via ROS generation:

- Mechanism: Treatment with BTPP-BPh4 resulted in elevated levels of ROS, leading to mitochondrial membrane potential disruption and subsequent activation of apoptotic pathways.

- Outcome: The study concluded that BTPP-BPh4 could serve as a potential therapeutic agent by selectively inducing apoptosis in cancer cells while sparing normal cells .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₃₁B₄P |

| Lipophilicity | High |

| Mitochondrial Accumulation | Significant |

| IC50 (Cancer Cell Lines) | Varies (typically low μM range) |

| ROS Generation | Yes |

特性

IUPAC Name |

benzyl(triphenyl)phosphanium;tetraphenylboranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22P.C24H20B/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H,21H2;1-20H/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUHQZUYSNGQFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H42BP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672986 |

Source

|

| Record name | Benzyl(triphenyl)phosphanium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16893-58-6 |

Source

|

| Record name | Benzyl(triphenyl)phosphanium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。